LogP Advantage: +0.32 Higher Lipophilicity vs. 4-(4-Bromo-2-fluorophenyl)azetidin-2-one
The target compound 4-(5-bromo-2-fluorophenyl)azetidin-2-one exhibits a computationally predicted LogP of 2.1492 . In contrast, its closest positional isomer, 4-(4-bromo-2-fluorophenyl)azetidin-2-one (CAS 1339218-02-8), has a predicted LogP of 1.8274 as reported by Fluorochem . This difference of +0.3218 log units indicates substantially higher lipophilicity for the 5-bromo-2-fluoro regioisomer, which can translate into improved membrane permeability and altered tissue distribution in biological systems.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.1492 |
| Comparator Or Baseline | 4-(4-Bromo-2-fluorophenyl)azetidin-2-one: LogP = 1.8274 |
| Quantified Difference | ΔLogP = +0.3218 (target is ~21% more lipophilic on a linear scale; approximately 2.1× higher octanol/water partition) |
| Conditions | Computational prediction (fragment-based method); vendor-reported data from ChemScene and Fluorochem databases |
Why This Matters
A 0.32 LogP unit increase can shift a compound from low to moderate CNS penetration potential or improve passive membrane diffusion, making the 5-bromo-2-fluoro isomer the preferred choice when higher lipophilicity is desired in a screening library.
